N-(3-Chloropropyl)dibutylamine
Overview
Description
N-(3-Chloropropyl)dibutylamine: is an organic compound with the molecular formula C11H24ClN . It is a clear, colorless to yellowish liquid with a pungent odor. This compound is soluble in organic solvents such as ethanol, ether, and benzene . It is used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(3-Chloropropyl)dibutylamine typically involves the reaction of 3-chloropropanol with dibutylamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general steps are as follows:
Preparation of 3-chloropropanol: This involves the chlorination of propanol.
Reaction with dibutylamine: The 3-chloropropanol is then reacted with dibutylamine to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves precise control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chloropropyl)dibutylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, resulting in various substituted amines.
Oxidation: Oxidized products may include aldehydes or carboxylic acids.
Reduction: Reduced products typically include secondary or tertiary amines.
Scientific Research Applications
N-(3-Chloropropyl)dibutylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Acts as a reagent in biochemical assays and studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly antiarrhythmic drugs.
Industry: Utilized as a stabilizer for certain chemicals and as a surfactant in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chloropropyl)dibutylamine involves its interaction with specific molecular targets. In the context of its use as an antiarrhythmic drug intermediate, it affects ion channels in cardiac cells, thereby modulating heart rhythm. The compound forms a protective film on metal surfaces, preventing corrosion and extending the lifespan of equipment .
Comparison with Similar Compounds
- N-Butyl-N-(3-chloropropyl)butan-1-amine
- N-Butyl-N-(3-chloropropyl)-1-butanamine
Comparison: N-(3-Chloropropyl)dibutylamine is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and reactivity, making it suitable for specialized applications in pharmaceuticals and industrial chemistry .
Properties
IUPAC Name |
N-butyl-N-(3-chloropropyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24ClN/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLMKUQEPXRMGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189949 | |
Record name | N-(3-Chloropropyl)dibutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36421-15-5 | |
Record name | N-Butyl-N-(3-chloropropyl)-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36421-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloropropyl)dibutylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036421155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36421-15-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Chloropropyl)dibutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-chloropropyl)dibutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-Chloropropyl)dibutylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZLC4BY7K5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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